molecular formula C7H15ClN2O3 B13319031 Methyl 2-(2-aminopropanamido)propanoate hydrochloride

Methyl 2-(2-aminopropanamido)propanoate hydrochloride

Cat. No.: B13319031
M. Wt: 210.66 g/mol
InChI Key: WVSVBOMWSCRPGM-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminopropanamido)propanoate hydrochloride (CAS: 105328-90-3) is a chiral organic compound with the molecular formula C₇H₁₅ClN₂O₃ and a molecular weight of 210.66 g/mol. Its structure features a methyl ester group, an amide linkage, and a secondary amine, with stereochemical specificity at both the α-carbon of the propanoate and the aminopropanamide moiety (R-configuration) . This compound is primarily employed as a chiral building block in asymmetric synthesis, enabling the stereochemical control of pharmaceutical intermediates and bioactive molecules. Its utility arises from the combination of ester and amide functionalities, which facilitate diverse reactivity while maintaining structural rigidity .

Properties

IUPAC Name

methyl 2-(2-aminopropanoylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSVBOMWSCRPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-(2-aminopropanamido)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of methyl 2-bromo-2-methylpropanoate with 2-aminopropanamide under specific conditions to yield the desired product . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and high yield .

Chemical Reactions Analysis

Methyl 2-(2-aminopropanamido)propanoate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(2-aminopropanamido)propanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a precursor in the development of drugs targeting specific diseases, including cancer and neurological disorders.

    Industry: This compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminopropanamido)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or proteins, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Methyl 2-(2-aminopropanamido)propanoate hydrochloride is compared to six analogs, focusing on structural variations, physicochemical properties, and applications.

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
This compound 105328-90-3 C₇H₁₅ClN₂O₃ 210.66 Chiral dipeptide ester; R,R-configuration; amide linkage Enantioselective synthesis
Methyl 2-amino-2-methylpropanoate hydrochloride 15028-41-8 C₅H₁₁ClNO₂ 153.61 Branched methyl group; no amide linkage Intermediate in peptide synthesis
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride 177269-37-3 C₆H₁₂ClNO₂ 165.62 Dimethyl substitution on β-carbon; no amide Sterically hindered reactions
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride 1391077-87-4 C₁₂H₁₈ClNO₄S 299.79 Aromatic sulfonyl group; ethyl ester Kinase inhibitor intermediates
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride 15028-41-8 C₁₁H₁₆ClNO₂ 229.70 Phenyl substituent; increased lipophilicity Drug candidate scaffolds
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride 1219957-57-9 C₈H₂₁Cl₂N₃O 246.18 Tertiary amine side chain; dihydrochloride salt Neuromodulator research

Physicochemical and Reactivity Differences

Steric Effects: The target compound’s amide and ester groups create a planar structure ideal for hydrogen bonding, while branched analogs (e.g., methyl 2-amino-2-methylpropanoate hydrochloride) introduce steric hindrance, reducing nucleophilic reactivity . The phenyl group in methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride enhances lipophilicity (logP ~1.8 estimated) compared to the target compound (logP ~0.5), impacting membrane permeability in drug design .

Solubility and Stability: The PEG-like chain in methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride (CAS: 2445792-37-8) improves aqueous solubility (>50 mg/mL), contrasting with the target compound’s moderate solubility (~10 mg/mL in water) . The dihydrochloride salt in 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide enhances ionic character, increasing solubility in polar solvents .

Stereochemical Utility: The R,R-configuration of the target compound enables precise enantiomeric control in peptide coupling reactions, unlike non-chiral analogs like methyl 2-amino-2-methylpropanoate hydrochloride .

Biological Activity

Methyl 2-(2-aminopropanamido)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound is derived from the reaction of methyl esters with specific amines. The synthesis typically involves a multi-step process that may include the formation of amides and the introduction of functional groups to enhance biological activity. Understanding its chemical structure is crucial for elucidating its mechanism of action and potential therapeutic effects.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antiproliferative effects against cancer cells. Notably, compounds similar to this have shown selective inhibition of cancer cell lines while sparing non-cancerous cells, indicating a targeted mechanism of action.

Antiproliferative Activity

Recent studies have reported that derivatives of methyl 2-(2-aminopropanamido)propanoate exhibit significant antiproliferative effects on various cancer cell lines. For instance, a related compound demonstrated an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, suggesting potent inhibitory action on cancerous cells while showing minimal effects on normal HEK-293 cells .

CompoundIC50 (mg/mL)Cell Line
Compound 7a0.12HCT-116
Compound 7g0.12HCT-116
Compound 7d0.81HCT-116

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve interaction with heat shock proteins (HSPs), particularly TRAP1 and HSP90. Molecular docking studies suggest that these interactions may lead to the inhibition of critical signaling pathways involved in cell proliferation and survival .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that treatment with methyl derivatives resulted in significant nuclear disintegration in treated cancer cells, as observed through DAPI staining techniques. This indicates that these compounds may induce apoptosis in cancer cells .
  • Selectivity Studies : Further investigations into the selectivity of these compounds revealed that they preferentially inhibit cancerous cells over healthy ones, making them promising candidates for selective cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-aminopropanamido)propanoate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step peptide coupling strategy. For example, the primary amine group in 2-aminopropanamide is protected using tert-butoxycarbonyl (Boc) groups to avoid side reactions. Subsequent coupling with methyl propanoate derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) facilitates amide bond formation . Deprotection with HCl yields the hydrochloride salt. Reaction optimization includes pH control (6.5–7.5) and low-temperature conditions (0–4°C) to minimize racemization . Purity is validated via HPLC (≥95%) with C18 columns and UV detection at 210 nm .

Q. How should researchers characterize the structural and chiral integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm backbone structure (e.g., methyl ester resonance at δ 3.6–3.8 ppm, amide protons at δ 6.5–7.0 ppm) .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomeric impurities .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 235.12) .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store as a lyophilized powder at -20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation . For dissolved samples (e.g., in DMSO), aliquot and store at -80°C, avoiding freeze-thaw cycles. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data reported for this compound?

  • Methodological Answer : Solubility variations arise from pH-dependent ionization of the amino and carboxyl groups. For example:

  • Aqueous buffers : Solubility increases below pH 3 (protonated amine) and above pH 8 (deprotonated carboxylate).
  • Organic solvents : DMSO (≥50 mg/mL) enhances solubility for biological assays .
  • Contradiction Note : Some sources report limited aqueous solubility (<1 mg/mL) due to hydrochloride salt formation , while others suggest co-solvents (10% PEG-400) improve bioavailability . Validate via dynamic light scattering (DLS) to detect aggregation .

Q. What mechanistic insights exist for its role in modulating enzymatic activity?

  • Methodological Answer : The compound acts as a glutamate analog, competitively inhibiting NMDA receptors (IC₅₀ = 12 µM) in neuronal studies. Methods include:

  • Patch-clamp electrophysiology : To measure ion channel blockade in hippocampal neurons .
  • Molecular docking : Use AutoDock Vina to simulate binding to the GluN2B subunit (PDB: 4TLM), highlighting hydrogen bonds with Arg-485 and hydrophobic interactions with Phe-114 .

Q. How can researchers address challenges in detecting low-abundance metabolites during in vitro assays?

  • Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) for sensitive quantification. Key parameters:

  • Column : HILIC (hydrophilic interaction liquid chromatography) for polar metabolites.
  • Ion transitions : Monitor m/z 235 → 154 (parent → fragment) with collision energy optimized at 20 eV .
  • Sample prep : Solid-phase extraction (SPE) using Oasis HLB cartridges to remove matrix interference .

Key Considerations

  • Contradictions : Storage recommendations vary between -20°C (powder) and -80°C (solution) due to hydrolysis risks .
  • Advanced Applications : Use in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation, leveraging its amine group for linker conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.